molecular formula C21H14BrNO3 B4628305 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4628305
M. Wt: 408.2 g/mol
InChI Key: SPSRNQCDWTZSPR-LDADJPATSA-N
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Description

4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C21H14BrNO3 and its molecular weight is 408.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.01571 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antifungal Evaluation : Novel triazolylmercaptoacetylthiosemicarbazides and triazolylmercaptomethyl-1,3,4-thiadiazoles, synthesized through reactions involving components with structural similarities to the specified compound, demonstrated antifungal activities against several fungi strains. These compounds were synthesized via nucleophilic addition and cyclodehydration processes, showcasing the versatility of related structures in medicinal chemistry research (Terzioğlu Klip et al., 2010).

  • Template for Synthesis of Functionalized Oxazoles : The use of bis(methylthio)methylene phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening followed by cyclization highlights the potential of such compounds in creating diverse and functionally rich oxazoles. This method demonstrates the compound's utility in organic synthesis, offering pathways to novel materials and pharmaceuticals (Misra & Ila, 2010).

Biological Applications and Properties

  • Antifungal Activity : Compounds structurally related to the specified molecule have shown promising in vitro antifungal activities. This suggests potential research applications in developing new antifungal agents, especially for strains resistant to existing treatments. The chemical structure of these compounds facilitates interactions with fungal cell components, leading to their inhibitory effects (Nalan Terzioğlu Klip et al., 2010).

  • Photophysical Properties : The study of chalcone analogs under varying pressure conditions reveals insights into molecular packing and photochemical properties. Such compounds, including those with furyl groups, show potential in photoreactive applications, suggesting that similar structures could be explored for their photochemical reactivity and applications in materials science (Bąkowicz et al., 2015).

Properties

IUPAC Name

(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3/c1-13-4-2-3-5-17(13)20-23-18(21(24)26-20)12-16-10-11-19(25-16)14-6-8-15(22)9-7-14/h2-12H,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSRNQCDWTZSPR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
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4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.